molecular formula C10H11ClN2O2 B169050 N-(Chloroacetyl)-N'-(4-methylphenyl)urea CAS No. 13558-77-5

N-(Chloroacetyl)-N'-(4-methylphenyl)urea

Cat. No. B169050
CAS RN: 13558-77-5
M. Wt: 226.66 g/mol
InChI Key: FLTLDRPQJUQSPI-UHFFFAOYSA-N
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Description

“N-(Chloroacetyl)-N’-(4-methylphenyl)urea” is a chemical compound. However, detailed information about this specific compound is not readily available123.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “N-(Chloroacetyl)-N’-(4-methylphenyl)urea”.



Molecular Structure Analysis

I couldn’t find any specific information on the molecular structure of “N-(Chloroacetyl)-N’-(4-methylphenyl)urea”.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving “N-(Chloroacetyl)-N’-(4-methylphenyl)urea”.



Physical And Chemical Properties Analysis

While I couldn’t find specific information on “N-(Chloroacetyl)-N’-(4-methylphenyl)urea”, I found some information on a similar compound, “4-(4-Methylphenyl)-4-oxobutyric acid”. It has a molecular weight of 192.21 and a melting point of 127-130 °C4.


Scientific Research Applications

Synthesis and Enzymatic Inhibition

Unsymmetrical 1,3-disubstituted ureas, including N-(Chloroacetyl)-N'-(4-methylphenyl)urea derivatives, have been synthesized and evaluated for their enzyme inhibitory activities. These compounds have shown varying degrees of inhibition against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase, highlighting their potential in biochemical research for understanding enzyme functions and developing enzyme inhibitors (Mustafa, Perveen, & Khan, 2014).

Anticancer Investigations

Further investigations into the anticancer properties of these urea derivatives have demonstrated significant in vitro anticancer activity against prostate cancer cell lines. The synthesis and characterization of these compounds, including N-(Chloroacetyl)-N'-(4-methylphenyl)urea derivatives, using spectroscopic techniques, provide a foundation for future research into their potential therapeutic applications (Mustafa, Perveen, & Khan, 2014).

Agriculture Applications: Urease Inhibitors

In the agricultural sector, the application of urea derivatives as urease inhibitors has been explored to improve the efficiency of urea fertilizers by reducing ammonia volatilization. Studies have demonstrated the potential of compounds such as N-(Chloroacetyl)-N'-(4-methylphenyl)urea to act as urease inhibitors, thereby enhancing nitrogen utilization and reducing environmental impacts associated with nitrogen fertilization. The effectiveness of these compounds in decreasing ammonia, nitrous oxide, and nitric oxide emissions from urea-applied soils has been highlighted, suggesting their role in sustainable agricultural practices (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012).

Safety And Hazards

I couldn’t find any specific information on the safety and hazards of “N-(Chloroacetyl)-N’-(4-methylphenyl)urea”.


Future Directions

I couldn’t find any specific information on the future directions of “N-(Chloroacetyl)-N’-(4-methylphenyl)urea”.


properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)carbamoyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7-2-4-8(5-3-7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTLDRPQJUQSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159472
Record name N-(Chloroacetyl)-N'-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Chloroacetyl)-N'-(4-methylphenyl)urea

CAS RN

13558-77-5
Record name 1-(2-Chloroacetyl)-3-p-tolylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013558775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC287320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Chloroacetyl)-N'-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chloroacetyl)-3-p-tolylurea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8TU9M7GRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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